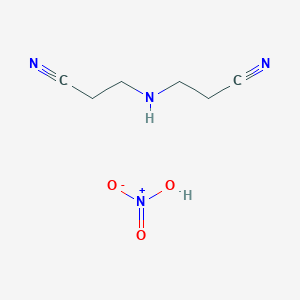
3-(2-Cyanoethylamino)propanenitrile;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyanoethylamino)propanenitrile: is an organic compound with the molecular formula C6H9N3 It is characterized by the presence of two nitrile groups and an amino group
Nitric acid: is a highly corrosive and toxic strong acid with the molecular formula HNO3 . It is widely used in the production of fertilizers, explosives, and in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-Cyanoethylamino)propanenitrile: can be synthesized through a multi-step process involving the reaction of acrylonitrile with ethylenediamine . The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Cyanoethylamino)propanenitrile involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Cyanoethylamino)propanenitrile: undergoes various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as or .
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as or in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as .
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Cyanoethylamino)propanenitrile: has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is used as a building block in the synthesis of biologically active molecules.
Nitric acid: is widely used in:
Chemistry: As a reagent in nitration reactions and in the preparation of nitro compounds.
Biology: For the digestion of biological samples in analytical procedures.
Medicine: In the production of pharmaceuticals and diagnostic reagents.
Industry: In the manufacture of fertilizers, explosives, and other chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Cyanoethylamino)propanenitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects.
Nitric acid: exerts its effects through its strong oxidizing properties. It can donate a nitronium ion (NO2+) in nitration reactions, which is a key step in the formation of nitro compounds.
Vergleich Mit ähnlichen Verbindungen
3-(2-Cyanoethylamino)propanenitrile: can be compared with other nitrile-containing compounds such as:
Acrylonitrile: A simpler nitrile used in the production of plastics and synthetic rubber.
Adiponitrile: Used in the synthesis of nylon-6,6.
Benzonitrile: Used as a solvent and intermediate in organic synthesis.
Nitric acid: can be compared with other strong acids such as:
Sulfuric acid: Used in the production of fertilizers and chemicals.
Hydrochloric acid: Used in metal processing and as a laboratory reagent.
Phosphoric acid: Used in the production of fertilizers and food additives.
Each of these compounds has unique properties and applications, making them valuable in different contexts.
Eigenschaften
CAS-Nummer |
10526-41-7 |
|---|---|
Molekularformel |
C6H10N4O3 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
3-(2-cyanoethylamino)propanenitrile;nitric acid |
InChI |
InChI=1S/C6H9N3.HNO3/c7-3-1-5-9-6-2-4-8;2-1(3)4/h9H,1-2,5-6H2;(H,2,3,4) |
InChI-Schlüssel |
KFHHVINMEMAKEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCC#N)C#N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
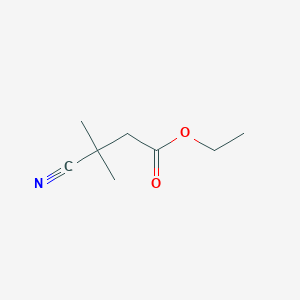
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)

![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)
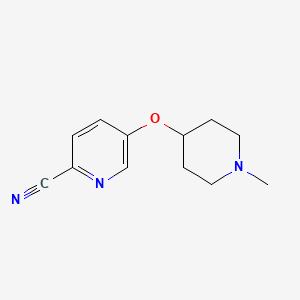


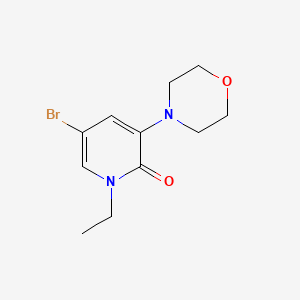


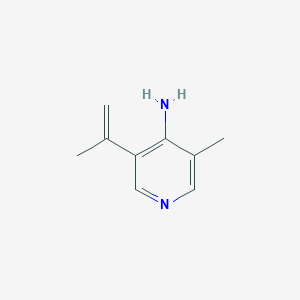

![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
